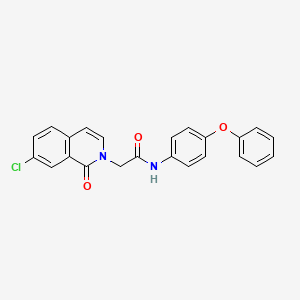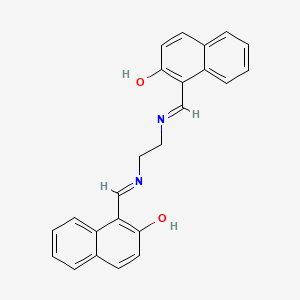
Ethane-1,2-diamine, N,N'-bis(2-hydroxynaphthyl)methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethane-1,2-diamine, N,N’-bis(2-hydroxynaphthyl)methylene- is an organic compound that features a diamine backbone with two hydroxynaphthyl groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethane-1,2-diamine, N,N’-bis(2-hydroxynaphthyl)methylene- typically involves the reaction of ethane-1,2-diamine with 2-hydroxynaphthaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of Ethane-1,2-diamine, N,N’-bis(2-hydroxynaphthyl)methylene- follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethane-1,2-diamine, N,N’-bis(2-hydroxynaphthyl)methylene- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine groups can be reduced to amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Ethers and esters.
Wissenschaftliche Forschungsanwendungen
Ethane-1,2-diamine, N,N’-bis(2-hydroxynaphthyl)methylene- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as a fluorescent probe due to its naphthyl groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism by which Ethane-1,2-diamine, N,N’-bis(2-hydroxynaphthyl)methylene- exerts its effects is primarily through its ability to form stable complexes with metal ions. The hydroxyl and imine groups coordinate with metal centers, influencing various biochemical pathways. This coordination can affect enzyme activity, cellular signaling, and other molecular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediamine, N,N’-bis(2-hydroxyethyl)-: Similar structure but with hydroxyethyl groups instead of hydroxynaphthyl.
Ethylenediamine, N,N’-bis(2-aminoethyl)-: Contains aminoethyl groups instead of hydroxynaphthyl.
Ethylenediamine, N,N’-bis(2-phenylmethyl)-: Features phenylmethyl groups instead of hydroxynaphthyl.
Uniqueness
Ethane-1,2-diamine, N,N’-bis(2-hydroxynaphthyl)methylene- is unique due to its hydroxynaphthyl groups, which impart distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
33206-56-3 |
|---|---|
Molekularformel |
C24H20N2O2 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
1-[2-[(2-hydroxynaphthalen-1-yl)methylideneamino]ethyliminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C24H20N2O2/c27-23-11-9-17-5-1-3-7-19(17)21(23)15-25-13-14-26-16-22-20-8-4-2-6-18(20)10-12-24(22)28/h1-12,15-16,27-28H,13-14H2 |
InChI-Schlüssel |
XRLNOFBCOPREMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NCCN=CC3=C(C=CC4=CC=CC=C43)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





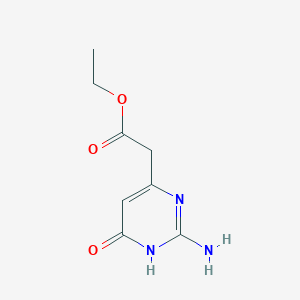
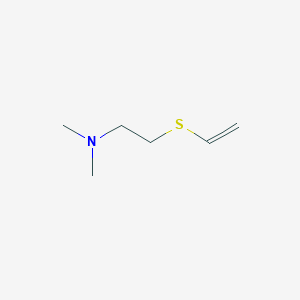
![N-[2-(2-Hydroxyethoxy)ethyl]formamide](/img/structure/B11958151.png)
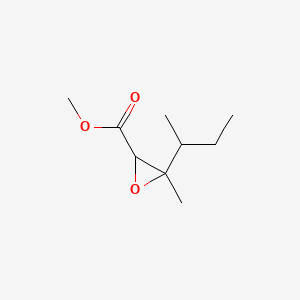


![2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate](/img/structure/B11958169.png)

![3-[4-(2-Tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-[[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methyl]propanoic acid](/img/structure/B11958175.png)

